![molecular formula C17H16N4O2 B2386710 2,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}furan-3-carboxamide CAS No. 2034300-13-3](/img/structure/B2386710.png)
2,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}furan-3-carboxamide, also known as DMF, is a small molecule that has been extensively studied for its potential therapeutic applications. DMF has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral properties. DPYC falls into this category. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus with IC50 values ranging from 0.4 to 2.1 μg/mL .
- DPYC has been screened for its anti-fibrosis activity. Some of the target compounds displayed better efficacy than existing drugs like Pirfenidone on HSC-T6 cells .
- Imidazole-containing compounds, including indole derivatives, have been studied for their anti-HIV potential. While specific data on DPYC are not directly available, it belongs to this class of compounds .
Antiviral Activity
Anti-Fibrosis Potential
Anti-HIV Activity
Other Biological Activities
Mechanism of Action
Target of Action
Compounds with similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
The molecular interactions of similar derivatised conjugates in docking studies reveal their suitability for further development .
Biochemical Pathways
Pyrrolopyrazine derivatives, which share a similar structure, have been shown to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
properties
IUPAC Name |
2,5-dimethyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11-8-14(12(2)23-11)17(22)21-10-15-16(20-7-6-19-15)13-4-3-5-18-9-13/h3-9H,10H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXPDHNCGFGVLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}furan-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.